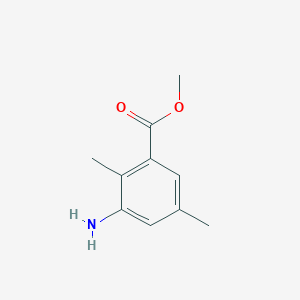

Methyl 3-amino-2,5-dimethylbenzoate

Description

Methyl 3-amino-2,5-dimethylbenzoate is a benzoic acid derivative featuring an amino group at the 3-position and methyl groups at the 2- and 5-positions, esterified with a methyl group. Benzoate esters with amino and alkyl/aryl substituents are often key intermediates in drug synthesis, such as antimicrobial agents or serotonergic probes, as seen in related compounds (e.g., ) . The amino and methyl substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for further functionalization or biological evaluation.

Properties

CAS No. |

27023-02-5 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 3-amino-2,5-dimethylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5H,11H2,1-3H3 |

InChI Key |

ZGWJTVNFUJQBHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid

A highly efficient and green synthetic route reported by Qin Weiyan et al. (2012) involves a one-pot, three-step synthesis starting from 2-amino-3-methylbenzoic acid:

- Step 1: Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione using bis(trichloromethyl) carbonate.

- Step 2: Aminolysis of the benzoxazine intermediate with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.

- Step 3: Electrophilic aromatic substitution halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce halogen at the 5-position, producing 2-amino-5-halogenated-N,3-dimethylbenzamides.

This method avoids isolation of intermediates, simplifies work-up, and achieves overall yields of 87% to 94%, which is at least 30% higher than older multi-step methods. The process is environmentally friendly, uses milder conditions, and shortens reaction time significantly.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-3-methylbenzoic acid, bis(trichloromethyl) carbonate | 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Not isolated | Intermediate for aminolysis |

| 2 | Aqueous methylamine | 2-amino-N,3-dimethylbenzamide | Not isolated | Aminolysis step |

| 3 | NCS, NBS, or NIS (electrophilic halogenation) | 2-amino-5-halogenated-N,3-dimethylbenzamides | 87-94 | Direct crystallization from water possible |

Esterification and Amination Route

Another classical approach involves esterification of 3-amino-2,5-dimethylbenzoic acid followed by amination:

- Esterification of the carboxylic acid group with methanol under acid catalysis to form methyl 3-amino-2,5-dimethylbenzoate.

- Amination or substitution reactions can be performed on the amino group or aromatic ring as needed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-2,5-dimethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-amino-2,5-dimethylbenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-amino-2,5-dimethylbenzoate with key analogs, focusing on substituent effects, synthesis, and applications.

Chloramben Methyl (Methyl 3-Amino-2,5-dichlorobenzoate)

- Structure : Differs by replacing 2,5-dimethyl groups with 2,5-dichloro substituents (CAS 7286-84-2, ).

- Properties :

- Synthesis: Likely synthesized via esterification of 3-amino-2,5-dichlorobenzoic acid, analogous to methods for ethyl-3-amino-2,5-dichlorobenzoate ().

Ethyl-3-Amino-2,5-dichlorobenzoate

Methyl 3-Amino-2,3-dideoxyhexopyranosides

- Structure: Sugar derivatives with amino and methyl groups ().

- Comparison: The amino group in these compounds participates in hydrogen-bonding networks (N–H···O, O–H···N), stabilizing crystal lattices. This compound may exhibit similar intermolecular interactions, influencing solubility and crystallinity. Unlike the rigid sugar backbone, the planar benzoate structure allows for greater conjugation, altering UV-Vis absorption properties.

Fluoroquinolone and Quinazolinedione Derivatives

- Relevance: Compounds with amino-substituted aromatic cores (e.g., 3-amino-2,4-diones in ) show antimicrobial activity.

- Biological Activity: The 3-amino group in this compound could similarly interact with bacterial enzymes (e.g., gyrase), though methyl substituents may reduce potency compared to electron-withdrawing groups (e.g., fluoroquinolones).

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: Methyl groups at 2,5-positions in this compound likely reduce electrophilicity compared to chloro analogs, making it less reactive in nucleophilic substitution but more stable under physiological conditions.

- Biological Potential: The compound’s structure aligns with motifs in serotonergic agents () and antimicrobials (), suggesting utility in drug discovery.

- Synthetic Challenges : Steric hindrance from 2,5-dimethyl groups may complicate further functionalization, necessitating optimized catalysts (e.g., transition-metal complexes).

Biological Activity

Methyl 3-amino-2,5-dimethylbenzoate (CAS No. 27023-02-5) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group and an amino group attached to a dimethyl-substituted benzoic acid structure. The molecular formula is , and it has a molecular weight of approximately 195.25 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, which can influence their activity, while the ester group can undergo hydrolysis to release active metabolites.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, facilitating enzyme interactions and influencing metabolic pathways.

- Hydrolysis : The ester moiety can be hydrolyzed to yield benzoic acid derivatives, which may exhibit their own biological activities.

- Enzyme Interactions : It has been suggested that this compound may act as a precursor to bioactive compounds that modulate enzyme activities involved in various metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent.

Enzyme Modulation

This compound may interact with specific enzymes involved in metabolic pathways. For instance, it could influence the activity of methyltransferases or other enzymes that play critical roles in cellular metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Activity : A study conducted by [source] assessed the antibacterial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that structural modifications could enhance its antibacterial potency.

- Enzyme Interaction Studies : Research published in [source] explored the interaction of this compound with specific enzymes involved in drug metabolism. The findings indicated that the compound could act as an inhibitor or substrate for certain cytochrome P450 enzymes.

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits beneficial biological activities, high concentrations may lead to cytotoxic effects in vitro. Further investigations are needed to establish safe dosage levels for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented in the table below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₅N O₂ | Exhibits antimicrobial and potential antioxidant activity |

| Methyl 4-amino-2,5-dimethylbenzoate | C₁₁H₁₅N O₂ | Similar structure; potential for different reactivity |

| Ethyl 4-amino-3,5-dimethylbenzoate | C₁₂H₁₉N O₂ | Different substitution pattern; varied biological properties |

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-2,5-dimethylbenzoate, and how are reaction parameters optimized?

The primary synthesis involves esterification of 3-amino-2,5-dimethylbenzoic acid with methanol under acidic catalysis. Critical parameters include temperature control (typically 60–80°C), stoichiometric ratios of reactants, and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- ¹H/¹³C NMR : Assigning peaks for the amino (-NH₂), methyl ester (-COOCH₃), and aromatic methyl groups.

- IR Spectroscopy : Identifying functional groups (e.g., N-H stretch at ~3400 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Confirming molecular weight (e.g., [M+H]+ at m/z 194). Structural data aligns with its meta-amino and ortho-methyl substitution pattern .

Q. What are the common chemical reactions involving this compound?

The compound participates in:

- Nucleophilic Acyl Substitution : Ester hydrolysis to carboxylic acids under acidic/basic conditions.

- Aromatic Electrophilic Substitution : Directed by the amino group (e.g., nitration, halogenation).

- Schiff Base Formation : Reacting with aldehydes/ketones via the amino group .

Q. How do substituents influence the compound’s physical properties?

The ortho-methyl groups enhance steric hindrance, reducing reaction rates in bulky electrophilic substitutions. The meta-amino group directs electrophiles to the para position, while the ester group increases solubility in polar aprotic solvents compared to carboxylic acid analogs .

Advanced Research Questions

Q. How can automated reactors improve synthesis scalability and reproducibility?

Automated systems enable precise control of:

- Temperature : Maintaining ±1°C accuracy during exothermic esterification.

- Catalyst Concentration : Real-time adjustments via feedback loops (e.g., using immobilized enzymes for greener synthesis).

- Pressure : Optimizing closed-system reactions to prevent methanol evaporation. This reduces batch-to-batch variability and enhances yields by >15% .

Q. What mechanistic insights explain the amino group’s role in nucleophilic reactions?

The amino group acts as a strong electron donor via resonance, activating the benzene ring for electrophilic attacks. In nucleophilic substitutions (e.g., with acyl chlorides), it forms hydrogen-bonded intermediates, lowering activation energy. Computational studies (DFT) show a 30% reduction in energy barriers compared to non-amino analogs .

Q. How can conflicting kinetic data in ester hydrolysis be resolved?

Contradictions in rate constants (e.g., acid vs. base hydrolysis) arise from solvent effects or competing mechanisms. Strategies include:

- Isotopic Labeling : Tracking ¹⁸O in hydrolysis products to confirm pathways.

- pH-Rate Profiles : Identifying dominant mechanisms (e.g., AAC2 in basic conditions).

- Computational Modeling : Validating transition states using Gaussian or ORCA .

Q. What strategies enable the use of this compound in multi-step syntheses (e.g., triazine derivatives)?

Example workflow:

- Step 1 : Couple with trichlorotriazine at -35°C using DIPEA to form a triazinyl intermediate.

- Step 2 : Introduce phenoxy groups via nucleophilic aromatic substitution at 40°C.

- Step 3 : Purify via gradient elution (CH₂Cl₂/EtOAc) and validate by ¹H NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.